![molecular formula C11H14O4 B1666785 2-(2-(Benzyloxy)ethoxy)acetic acid CAS No. 93206-09-8](/img/structure/B1666785.png)
2-(2-(Benzyloxy)ethoxy)acetic acid
Overview
Description
Benzyl-PEG2-CH2CO2H is a Benzyl PEG Linker. Benzyl-PEG2-CH2CO2H may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
Benzyl-PEG2-CH2CO2H, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, BnO-PEG1-CH2COOH, or 2-[2-(benzyloxy)ethoxy]acetic acid, is a PEG linker . It is primarily used in the field of drug delivery . The compound’s primary targets are primary amine groups .
Mode of Action
The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The benzyl protecting group can be removed via hydrogenolysis .
Biochemical Pathways
The formation of stable amide bonds with primary amine groups suggests that it may interact with proteins or other biomolecules containing these groups .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound , which could potentially enhance its bioavailability.
Result of Action
The result of Benzyl-PEG2-CH2CO2H’s action is the formation of stable amide bonds with primary amine groups . This property is often exploited in drug delivery systems, where the compound can serve as a linker between a drug and a carrier molecule .
Action Environment
The action of Benzyl-PEG2-CH2CO2H can be influenced by environmental factors such as pH. For example, the benzyl protecting group can be removed under acidic conditions . Additionally, the reaction of the carboxylic acid group with primary amines requires the presence of activators .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid group of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC and DCC to form stable amide bonds . This property allows Benzyl-PEG2-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .
Cellular Effects
The enhanced water solubility and biocompatibility conferred by the PEG2 chain can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzyl-PEG2-CH2CO2H primarily involves its ability to form stable amide bonds with primary amines . This can lead to binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Biological Activity
2-(2-(Benzyloxy)ethoxy)acetic acid, with the chemical formula CHO, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 214.23 g/mol
- CAS Number : 93206-09-8
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells. The mechanism involves:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways, leading to cell death.
A study indicated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for conditions characterized by chronic inflammation.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is known to play a critical role in inflammation and cancer progression.
- Regulation of Reactive Oxygen Species (ROS) : It modulates ROS levels within cells, contributing to its protective effects against oxidative stress.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated prostate cancer cells with varying concentrations of this compound. The results showed:
Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
0 | 100 | 5 |
10 | 75 | 15 |
50 | 50 | 40 |
100 | 20 | 70 |
This data illustrates a clear dose-dependent response in both cell viability and apoptosis rates, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Activity
A separate study evaluated the anti-inflammatory effects of the compound using LPS-stimulated THP-1 cells. The findings indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound:
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 300 | 200 |
LPS | 800 | 600 |
LPS + Compound | 400 | 300 |
These results suggest that the compound effectively mitigates inflammatory responses in vitro .
Scientific Research Applications
Chemical Synthesis Applications
1. Synthesis of PROTAC Linkers
One significant application of 2-(2-(benzyloxy)ethoxy)acetic acid is in the synthesis of protein degradation targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome pathway. The compound serves as a crucial linker in the construction of these bifunctional molecules, which consist of two different ligands connected by a linker that facilitates the interaction between the target protein and E3 ubiquitin ligase .
Case Study: Preparation Method
A patented method describes the preparation of intermediates for PROTAC synthesis using this compound, showcasing its role in developing advanced therapeutic agents. The method involves several steps, including the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form a sulfonate intermediate, which is then converted through further reactions into the desired PROTAC linkers .
Polymer Science Applications
2. Development of Poly(phosphoester)s
Another application of this compound is in the development of poly(phosphoester)s. A novel cyclic phosphate monomer derived from this compound, known as 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), has been synthesized and investigated for its potential in creating multifunctional polymers .
Polymerization Studies
The polymerization process was studied using various catalysts, revealing that high monomer conversion rates and low molecular weight dispersity can be achieved under specific conditions. This indicates the compound's versatility in forming complex polymer structures with tunable properties .
Medicinal Chemistry Applications
3. Inhibitory Action on Enzymes
In medicinal chemistry, this compound has been evaluated for its inhibitory action on various enzymes, particularly human monoamine oxidases (hMAOs). The incorporation of the benzyloxy pharmacophore into different chemical scaffolds has shown promising results in terms of selective inhibition against these enzymes, which are relevant targets in neurodegenerative diseases .
Case Study: QSAR Modeling
A quantitative structure-activity relationship (QSAR) study demonstrated that derivatives of benzyloxy compounds exhibited significant binding affinities towards hMAOs. This highlights the potential therapeutic applications of this compound derivatives in developing new treatments for conditions like depression and Parkinson's disease .
Summary Table of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Chemical Synthesis | PROTAC Linkers | Essential for constructing bifunctional molecules |
Polymer Science | Poly(phosphoester)s | High conversion rates achieved with specific catalysts |
Medicinal Chemistry | Inhibition of hMAOs | Promising QSAR results for potential drug candidates |
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYLMXBPGYVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618100 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93206-09-8 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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